N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-15-9-10-16(2)17(12-15)24-22(26)14-25-18-6-3-4-8-20(18)29-21(13-23(25)27)19-7-5-11-28-19/h3-12,21H,13-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOCQISEHFHUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multiple steps:
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Formation of the Thiazepine Ring: : The initial step often involves the cyclization of a suitable precursor to form the thiazepine ring. This can be achieved through the reaction of a 2-aminothiophenol derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
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Introduction of the Furan Ring: : The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Attachment of the Acetamide Group: : The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups in the thiazepine ring, potentially converting them to alcohols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups in the thiazepine ring can produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of thiazepine derivatives.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Acetamide Derivatives
The compound shares structural motifs with several analogs documented in recent literature and patents. Key comparisons include:
Key Observations :
- Core Heterocycles: The benzo[b][1,4]thiazepin core in the target compound distinguishes it from quinoline-indolin hybrids (e.g., patent compounds in ), which exhibit broader π-π stacking interactions due to aromatic quinoline systems.
- Substituent Effects : The 2,5-dimethylphenyl group may enhance lipophilicity compared to polar substituents like phosphonic acid in the benzo[g]quinazolin analog . This could influence membrane permeability and metabolic stability.
Computational and Crystallographic Comparisons
- Crystallographic Refinement : The target compound’s structure determination likely employs SHELXL for small-molecule refinement, as this program remains the gold standard for handling anisotropic displacement parameters and hydrogen bonding networks . In contrast, benzo[g]quinazolin derivatives (e.g., ) may require specialized handling of phosphonic acid groups due to their high polarity.
- Hydrogen Bonding Patterns: The furan oxygen and acetamide carbonyl in the target compound could form hydrogen bonds analogous to those in benzo[g]quinazolin derivatives. Bernstein’s graph set analysis would classify these interactions as D (donor) and A (acceptor) motifs, critical for crystal packing and solubility.
- Docking Studies : AutoDock4 simulations predict that the furan and dimethylphenyl groups in the target compound may occupy hydrophobic pockets in enzyme active sites, similar to the tetrahydrofuran-oxy substituents in patent analogs .
Biological Activity
N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), efficacy against various pathogens, and cytotoxicity in cancer cell lines.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes a furan ring and a thiazepine moiety, which are known to influence biological activity. The molecular formula is with a molecular weight of approximately 373.45 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities. Notably, derivatives containing furan and thiazole rings have demonstrated significant antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of thiazole and furan derivatives:
- Antibacterial Activity : Compounds similar to this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, a series of thiazole derivatives exhibited structure-dependent antibacterial activity with some compounds effective against methicillin-resistant strains .
- Antifungal Activity : The compound's structural analogs also demonstrated antifungal properties against drug-resistant strains of Candida, indicating potential for therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays:
- Cell Line Studies : The compound was tested against several cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer). Results indicated varying degrees of cytotoxicity, with some derivatives showing significant antiproliferative effects compared to control groups .
- Mechanism of Action : The mechanism behind the anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of specific functional groups in the structure appears to enhance these effects, suggesting that further modifications could optimize efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. Key findings include:
- Substituent Effects : Variations in substituents on the phenyl and furan rings significantly impact biological activity. For example, the introduction of electron-withdrawing groups often enhances antimicrobial potency .
- Ring Modifications : Alterations to the thiazepine ring structure can lead to improved cytotoxicity against cancer cells while maintaining antibacterial properties .
Case Studies
Several case studies highlight the compound's potential:
- Synthesis and Testing : A study synthesized a series of thiazole derivatives that included furan rings and evaluated their antimicrobial properties against various pathogens. Results showed that certain modifications led to enhanced activity against drug-resistant strains .
- In Vitro Assays : Another study assessed the anticancer effects using 3D culture systems which better mimic in vivo conditions. The findings suggested that some compounds had higher efficacy in 3D models compared to traditional 2D assays, indicating more realistic biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
